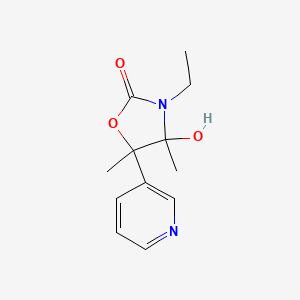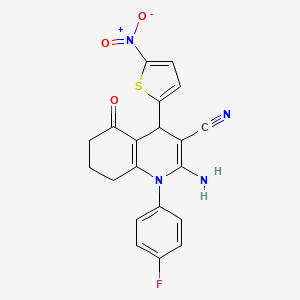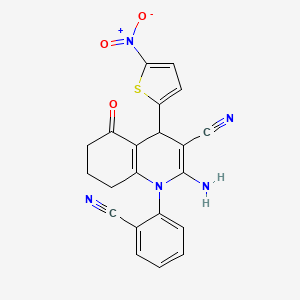
3-ethyl-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Übersicht
Beschreibung
3-ethyl-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one, commonly known as EDOP or EHop-016, is a synthetic compound that has gained significant attention in the field of cancer research due to its potent anti-tumor properties.
Wirkmechanismus
The mechanism of action of EDOP involves the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that plays a crucial role in the growth and survival of cancer cells. EDOP binds to the STAT3 protein, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
EDOP has been shown to have minimal toxicity in normal cells, indicating its selectivity towards cancer cells. In addition to its anti-tumor properties, EDOP has also been found to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EDOP in lab experiments is its potency and selectivity towards cancer cells. However, its low solubility in aqueous solutions can be a limitation for certain experiments. Additionally, the mechanism of action of EDOP is not fully understood, which may hinder its clinical development.
Zukünftige Richtungen
There are several future directions for the research on EDOP. One area of interest is the development of more efficient synthesis methods to improve its solubility and bioavailability. Another direction is the investigation of the combination of EDOP with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further research is needed to elucidate the mechanism of action of EDOP and its potential clinical applications.
In conclusion, EDOP is a synthetic compound with potent anti-tumor properties that has gained significant attention in the field of cancer research. Its inhibition of the STAT3 pathway and minimal toxicity in normal cells make it a promising candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and clinical potential.
Wissenschaftliche Forschungsanwendungen
EDOP has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, ovarian, and lung cancer. Additionally, EDOP has been found to induce apoptosis and inhibit angiogenesis, which are crucial processes for tumor growth and metastasis. These findings suggest that EDOP has the potential to be used as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
3-ethyl-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-14-10(15)17-11(2,12(14,3)16)9-6-5-7-13-8-9/h5-8,16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLYRMKZPZPXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)OC(C1(C)O)(C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-hydroxy-4,5-dimethyl-5-(3-pyridyl)-1,3-oxazolan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328572.png)
![4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328580.png)
![4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328605.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328612.png)


![ethyl (3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328621.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328632.png)
![3-amino-5-chloro-4,6-dimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4328633.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide](/img/structure/B4328640.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B4328642.png)
![10-benzyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4328652.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide](/img/structure/B4328660.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4328663.png)